![molecular formula C11H12N2S B2965612 6H,7H,8H,9H-naphtho[1,2-d][1,3]thiazol-2-amine CAS No. 139331-69-4](/img/structure/B2965612.png)
6H,7H,8H,9H-naphtho[1,2-d][1,3]thiazol-2-amine
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Overview
Description
6H,7H,8H,9H-naphtho[1,2-d][1,3]thiazol-2-amine is a chemical compound with the molecular formula C11H12N2S and a molecular weight of 204.29 g/mol . It is used for research purposes .
Physical And Chemical Properties Analysis
The physical and chemical properties of 6H,7H,8H,9H-naphtho[1,2-d][1,3]thiazol-2-amine include a molecular weight of 204.29 g/mol .Scientific Research Applications
Cancer Theranostics
The compound has been explored for its potential in theranostics —a field that combines therapy and diagnostics. Specifically, derivatives of naphtho[1,2-d][1,3]thiazol-2-amine have shown promise as fluorescent probes and cytotoxic agents against cancer cells . They exhibit selective cytotoxicity towards cancer cells like leukemic cells (HL-60) and colorectal carcinoma cells (HCT-116), with IC50 values indicating effective doses required to kill 50% of the cells .
Fluorescent Probing
Due to its optical properties, this compound can be used to create fluorescent probes. These probes can emit intense fluorescence in the blue region, which is useful for imaging and diagnostic purposes . The large Stokes shifts (20–103 nm) of these compounds make them suitable for high-resolution imaging applications.
Future Directions
properties
IUPAC Name |
6,7,8,9-tetrahydrobenzo[e][1,3]benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c12-11-13-10-8-4-2-1-3-7(8)5-6-9(10)14-11/h5-6H,1-4H2,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNICKYRKHFDDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC3=C2N=C(S3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6H,7H,8H,9H-naphtho[1,2-d][1,3]thiazol-2-amine |
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